![molecular formula C9H12O3 B14646934 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine CAS No. 55129-01-6](/img/structure/B14646934.png)
3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with glyoxal in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired furodioxepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized reactors, temperature control, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism by which 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2-butanone: A precursor used in the synthesis of 3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine.
Furan: A simpler compound containing a furan ring, which is part of the furodioxepine structure.
Dioxepine: Another related compound containing a dioxepine ring.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
55129-01-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
3,3-dimethyl-1,5-dihydrofuro[3,4-e][1,3]dioxepine |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-5-7-3-10-4-8(7)6-12-9/h3-4H,5-6H2,1-2H3 |
InChIキー |
MYJQGKPYQZVYQP-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC2=COC=C2CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


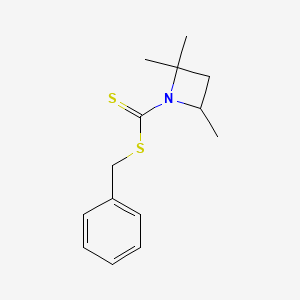
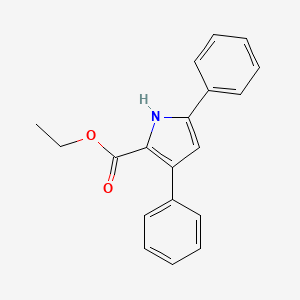
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
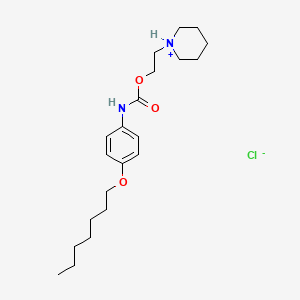

![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
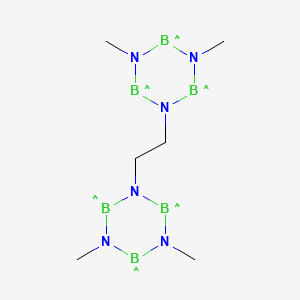
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)

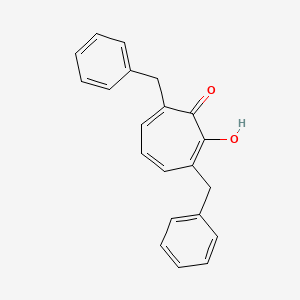
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
